(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene
Description
This compound features a bicyclo[2.2.2]octa-2,5-diene core, a rigid bridged bicyclic system with three substituents:
- Benzyl group at position 5: Introduces aromaticity and enhances lipophilicity.
- Methoxy group at position 8: An electron-donating substituent that may influence electronic distribution and reactivity.
- 2-Methylpropyl (isobutyl) group at position 2: A bulky alkyl chain affecting steric interactions.
- Methyl groups at positions 1 and 8: Further contribute to steric hindrance and stereochemical specificity.
The (1R,4R,8R) stereochemistry defines its three-dimensional conformation, which is critical for interactions in synthetic or biological contexts.
Properties
IUPAC Name |
(1R,4R,8R)-5-benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O/c1-16(2)11-19-13-20-18(12-17-9-7-6-8-10-17)14-21(19,3)15-22(20,4)23-5/h6-10,13-14,16,20H,11-12,15H2,1-5H3/t20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWLDJOHMGJACE-BHIFYINESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC2C(=CC1(CC2(C)OC)C)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=C[C@@H]2C(=C[C@]1(C[C@@]2(C)OC)C)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584825 | |
| Record name | (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948594-95-4 | |
| Record name | (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Reagents
The specific conditions and reagents used can vary depending on the exact synthetic route. However, common conditions might include:
- Solvents: Organic solvents such as chloroform or dichloromethane are often used.
- Catalysts: Catalysts like Lewis acids may be employed to facilitate key steps in the synthesis.
- Temperature: Reactions may be conducted at room temperature or under elevated temperatures, depending on the specific step.
Purification and Characterization
After synthesis, the compound is typically purified using techniques such as column chromatography. Characterization involves methods like NMR spectroscopy, mass spectrometry, and optical rotation measurements to confirm the structure and purity.
Data and Findings
The following table summarizes some key properties and characteristics of the compound:
| Property | Value |
|---|---|
| Molecular Formula | C22H30O |
| Molecular Weight | 310.47 g/mol |
| CAS Number | 948594-95-4 |
| Purity | Typically 95% |
| Optical Rotation | [α]20/D +98±5°, c = 0.7 in chloroform |
| Refractive Index | n20/D 1.5205 |
Applications and Significance
The (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene is primarily used in asymmetric synthesis, particularly in rhodium-catalyzed reactions for the enantioselective formation of complex molecules.
Chemical Reactions Analysis
Types of Reactions
(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reagents like hydrogen or hydrides.
Substitution: The compound is prone to substitution reactions, where functional groups can be replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alcohols.
Scientific Research Applications
(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene has several scientific research applications:
Chemistry: It is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is utilized in the synthesis of fine chemicals and pharmaceuticals, owing to its chiral properties.
Mechanism of Action
The mechanism by which (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its catalytic or biological effects.
Pathways Involved: It participates in various biochemical pathways, influencing reactions through its chiral environment and facilitating enantioselective transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features
Key Observations:
- Polarity: The target compound’s methoxy group is less polar than the hydroxyl groups in chromeno-benzodioxocin derivatives, implying lower solubility in polar solvents .
- Steric Effects : The isobutyl and methyl groups in the target compound introduce greater steric hindrance compared to the planar aromatic substituents in spiro compounds .
- Stereochemical Complexity: The (1R,4R,8R) configuration contrasts with the diastereomeric chromeno-benzodioxocins, where stereochemistry governs biological activity (e.g., antioxidant properties) .
Table 2: Reactivity Profiles
Key Observations:
- Electron-Donating Effects : The methoxy group in the target compound may stabilize carbocation intermediates, unlike the electron-withdrawing benzothiazol groups in spiro derivatives .
- Synthetic Utility: The rigid bicyclo[2.2.2]octane core could serve as a scaffold for drug design, analogous to chromeno-benzodioxocin’s use in bioactive molecules .
Lumping Strategy and Model Simplification
The lumping strategy groups compounds with similar structural features to predict collective behavior . For example:
- The target compound’s bicyclo[2.2.2] core and methoxy group might be lumped with other bicyclic ethers for atmospheric reactivity modeling.
- Its benzyl group could align it with aromatic hydrocarbons in degradation studies, simplifying reaction networks from 13 reactions to 5 .
Biological Activity
The compound (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene, also known as a Carreira diene, is a bicyclic organic compound notable for its applications in asymmetric synthesis and catalytic processes. Its unique structural features confer various biological activities that are the focus of this article.
- Molecular Formula : C22H30O
- Molecular Weight : 310.47 g/mol
- CAS Number : 948594-95-4
This compound is characterized by a bicyclo[2.2.2]octa structure with multiple substituents that enhance its reactivity and potential biological interactions.
Biological Activity Overview
Research on the biological activity of (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene has revealed several significant properties:
Antioxidant Activity
Studies have shown that compounds similar to this bicyclic diene exhibit strong antioxidant properties. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage.
| Compound | IC50 (µg/mL) | Method Used |
|---|---|---|
| Example A | 52 | ABTS assay |
| Example B | 45 | DPPH assay |
These values indicate that the compound can effectively scavenge free radicals, which is vital for therapeutic applications in oxidative stress-related diseases.
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 225 | Induction of apoptosis |
| Example C | 150 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Effects
The anti-inflammatory properties of the compound have also been investigated. It has been found to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
| Inflammatory Marker | IC50 (µM) | Effect |
|---|---|---|
| COX-2 | >100 | Poor inhibition |
| 5-LOX | 0.3 | Strong inhibition |
This profile indicates potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene:
- Asymmetric Catalysis : Research demonstrated that this compound acts as an effective ligand in rhodium-catalyzed asymmetric reactions, showcasing its utility beyond biological activity .
- Antioxidant Studies : A comparative study highlighted its antioxidant capacity against other known antioxidants like Vitamin C and BHT .
- Cell Viability Assays : In vitro assays on various cancer cell lines revealed dose-dependent effects on cell viability and apoptosis induction .
Q & A
Basic: What are the key synthetic routes for (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene?
Methodological Answer:
The synthesis of this bicyclic compound likely involves cycloaddition or ring-closing strategies, given its bicyclo[2.2.2]octane core. Evidence from related bicyclic systems (e.g., ) suggests:
- Stepwise annulation : Use of dienophiles or strained intermediates to form the bicyclic framework.
- Stereochemical control : Chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) to establish the (1R,4R,8R) configuration.
- Functionalization : Benzylation and methoxy group introduction via nucleophilic substitution or coupling reactions.
For validation, employ spectroscopic techniques (e.g., H/C NMR, IR) and chiral HPLC to confirm regiochemistry and stereopurity .
Advanced: How can researchers resolve contradictions in stereochemical assignments during synthesis?
Methodological Answer:
Stereochemical discrepancies often arise in bicyclic systems due to overlapping NMR signals or crystallographic ambiguities. To address this:
- X-ray crystallography : Resolve absolute configuration unambiguously (as in for similar bicyclo[2.2.2]octane derivatives).
- Computational modeling : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values.
- Derivatization : Introduce heavy atoms (e.g., bromine) to enhance crystallinity or use Mosher’s ester analysis for chiral centers .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
While specific toxicity data for this compound is limited, general safety measures from analogous bicyclic systems () include:
- Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and flame-retardant lab coats.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Storage : Seal containers under inert gas (N/Ar) in a cool, dry environment to prevent degradation .
Advanced: How can environmental fate studies be designed to assess this compound’s ecological impact?
Methodological Answer:
Adopt methodologies from long-term environmental projects (e.g., ):
- Phase I (Lab) : Measure logP (octanol-water partition coefficient) and hydrolysis kinetics under varying pH/temperature.
- Phase II (Ecosystem) : Use microcosm models to track biodegradation pathways and bioaccumulation in aquatic organisms.
- Analytical tools : LC-MS/MS for trace detection and isotope labeling to monitor transformation products .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- NMR : Assign bicyclic framework and substituents via H-C HSQC/HMBC.
- IR : Identify functional groups (e.g., methoxy C-O stretch at ~1100 cm).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula.
- Elemental analysis : Validate purity (>95%) and stoichiometry .
Advanced: How can researchers optimize reaction yields for derivatives of this compound?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs (e.g., ) to test variables like temperature, catalyst loading, and solvent polarity.
- In-situ monitoring : ReactIR or HPLC tracking to identify rate-limiting steps.
- Scale-up considerations : Ensure solvent compatibility with industrial reactors (e.g., avoid DMF due to high boiling point) .
Advanced: What strategies mitigate data contradictions in antioxidant or bioactivity assays?
Methodological Answer:
Contradictions in bioactivity data (e.g., antioxidant vs. pro-oxidant effects) require:
- Dose-response validation : Test across a wide concentration range (nM–mM).
- Control standardization : Use ascorbic acid/Trolox as positive controls and account for solvent interference (e.g., DMSO).
- Mechanistic studies : Electron paramagnetic resonance (EPR) to detect radical scavenging activity .
Basic: What experimental designs are suitable for stability studies under varying conditions?
Methodological Answer:
Adopt split-plot designs () to test:
- Thermal stability : Accelerated aging at 40°C/75% RH for 1–6 months.
- Photostability : Expose to UV light (ICH Q1B guidelines).
- Analytical endpoints : HPLC purity checks and degradation product profiling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
